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In the landscape of cancer therapeutics, targeting the DNA Damage Response (DDR) network

presents a promising strategy. At the heart of this network lies the Ataxia-Telangiectasia

Mutated (ATM) kinase, a master regulator of the cellular response to DNA double-strand breaks

(DSBs). Inhibition of ATM can sensitize cancer cells to DNA-damaging agents and exploit

synthetic lethality in tumors with specific genetic backgrounds. This guide provides a

comprehensive comparison of M3541, a highly potent and selective ATM inhibitor, with other

notable ATM inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of ATM Inhibitors
M3541 distinguishes itself as a highly potent, ATP-competitive, and selective inhibitor of ATM

kinase.[1][2] Its sub-nanomolar IC50 value underscores its potential as a powerful research tool

and therapeutic candidate. The following table summarizes the in vitro potency and selectivity

of M3541 in comparison to other well-characterized ATM inhibitors.
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Compound
ATM IC50
(nM)

Selectivity
vs. DNA-PK

Selectivity
vs. ATR

Selectivity
vs. mTOR

Selectivity
vs. PI3Kα

M3541 0.25[1][2][3] >60-fold[4] >1000-fold[5] >1000-fold[5] >1000-fold[5]

AZD0156 0.58[6][7] >241-fold
>10,690-

fold[8]
>1052-fold[8] >2414-fold[8]

KU-60019 6.3[7] ~270-fold ~1600-fold - -

CP-466722 410[9] - No effect[9] No effect[9] No effect[9]

Table 1: Comparative in vitro potency and selectivity of ATM inhibitors. IC50 values represent

the half-maximal inhibitory concentration in cell-free kinase assays. Selectivity is expressed as

a fold-difference in IC50 values against other related kinases.

ATM Signaling Pathway
The ATM signaling pathway is a complex cascade initiated by the detection of DNA double-

strand breaks. Understanding this pathway is crucial for elucidating the mechanism of action of

ATM inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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